{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile
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Description
Synthesis Analysis
The synthesis of 4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile involves several methods. Conventional methods and microwave irradiation have been employed to prepare derivatives of this compound. Microwave irradiation offers advantages such as shorter reaction times, higher purity, and improved yields .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Anticancer Activity
A notable study by Sa̧czewski et al. (2006) details the synthesis of a series of 2,4-diamino-1,3,5-triazine derivatives, including compounds structurally related to "{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile." These compounds demonstrated significant in vitro antitumor activity, particularly against melanoma cell lines, indicating their potential as leads for the development of new anticancer agents Sa̧czewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). European Journal of Medicinal Chemistry.
Facile Synthesis of Novel Derivatives
Vahedi et al. (2010) described a facile method for synthesizing novel derivatives of triazine, including compounds similar to the one , showcasing the chemical versatility and potential for creating a wide variety of biologically active compounds. This research emphasizes the role of such compounds in developing new pharmaceuticals and materials Vahedi, H., Rajabzadeh, G., & Farvandi, F. (2010). Chinese Chemical Letters.
Antimicrobial Activities
Bektaş et al. (2007) explored the synthesis of 1,2,4-triazole derivatives from reactions involving compounds structurally related to "{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile," demonstrating good to moderate antimicrobial activities against various microorganisms. This research suggests the compound's potential utility in developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules.
Novel Synthetic Methods and Applications
Research by El-Sherief et al. (2010) on the synthesis of s-triazolo[3,4-b][1,3,4]thiadiazines from reactions involving triazine derivatives indicates the potential for creating a broad spectrum of heterocyclic compounds with diverse biological activities. Such studies highlight the compound's role in generating new molecules with potential pharmacological applications El-Sherief, H. A., Hozien, Z. A., EL-Mahdy, A., & Sarhan, A. (2010). Synthesis.
Photophysical Characterization and Material Science Applications
Chin et al. (2010) investigated the photophysical properties of compounds involving triazine, including studies on absorption spectra and emission properties. Such research underscores the compound's potential applications in material science, particularly in developing photoluminescent materials and sensors Chin, T., Phipps, A., Fronczek, F., & Isovitsch, R. (2010). Journal of Heterocyclic Chemistry.
properties
IUPAC Name |
2-[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-8-2-4-9(5-3-8)15-12-17-10(6-7-13)16-11(14)18-12/h2-5H,6H2,1H3,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWAHDZJNLUHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile |
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